molecular formula C25H20N4O2S B2437844 3-phenethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034275-27-7

3-phenethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2437844
CAS No.: 2034275-27-7
M. Wt: 440.52
InChI Key: WZVPEQNHAVEMFP-UHFFFAOYSA-N
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Description

3-Phenethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one (CAS 2034275-27-7) is a complex organic compound of significant interest in medicinal chemistry and biochemical research. It belongs to the quinazolinone family, characterized by a unique hybrid structure incorporating a quinazolin-4(3H)-one core, a phenethyl group, and a 3-phenyl-1,2,4-oxadiazole moiety linked via a thioether bridge . This molecular architecture confers specific chemical and biological properties, making it a versatile scaffold for developing novel therapeutic agents . The compound has demonstrated promising potential in various research areas, particularly as an anticancer agent. Quinazolinone derivatives are known to act as potent inhibitors of key protein kinases. Research indicates that similar compounds exhibit inhibitory activity against tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR-2, which are critical targets in cancer therapy . For instance, some derivatives show IC50 values comparable to established drugs like imatinib and lapatinib, functioning through mechanisms that may involve ATP competitive or non-competitive inhibition . Additionally, this compound class is investigated for its antimicrobial properties. The integration of the 1,2,4-oxadiazole ring enhances these effects, with studies showing that analogous quinazolinone derivatives possess significant antibacterial and antifungal activities against a spectrum of pathogens . The mechanism of action is multifaceted and may involve enzyme inhibition, receptor binding to modulate cell proliferation and apoptosis pathways, and potential intercalation into DNA, affecting gene expression and cellular functions . With a molecular formula of C25H20N4O2S and a molecular weight of 440.5 g/mol, this compound is a valuable building block in chemical synthesis and coordination chemistry, where it can act as a ligand due to multiple functional groups capable of coordinating with metal ions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-phenylethyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S/c30-24-20-13-7-8-14-21(20)26-25(29(24)16-15-18-9-3-1-4-10-18)32-17-22-27-23(28-31-22)19-11-5-2-6-12-19/h1-14H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVPEQNHAVEMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

From Benzohydrazides and Cyanogen Bromide

Benzohydrazides react with cyanogen bromide in methanol under reflux to form 5-substituted-1,3,4-oxadiazol-2-amines. For example, 3-phenyl-1,2,4-oxadiazol-5-amine is synthesized by refluxing benzohydrazide (5 mmol) with cyanogen bromide (7.5 mmol) in methanol for 5–7 hours, followed by neutralization with sodium bicarbonate. Yield: 65–78%.

Via Cyclodehydration of Amidoximes

An alternative method involves the reaction of amidoximes with carboxylic acid derivatives in phosphorus oxychloride. For instance, treating 4-(hydroxyimino)benzoic acid with 3-chlorobenzoyl chloride in POCl₃ at 80°C for 10 hours yields the 3-phenyl-1,2,4-oxadiazole-5-carbonyl chloride intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Coupling of Quinazolinone and Oxadiazole Moieties

The thioether linkage between the quinazolinone and oxadiazole is established through a two-step process:

Chloromethylation of the Oxadiazole

The 3-phenyl-1,2,4-oxadiazole-5-methanol is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C to generate the chloromethyl derivative. This intermediate is highly reactive and must be used immediately.

Nucleophilic Substitution with Quinazolinone Thiolate

The quinazolinone thiolate, prepared by deprotonating 2-mercaptoquinazolin-4(3H)-one with sodium hydride in anhydrous tetrahydrofuran (THF), reacts with the chloromethyl oxadiazole at room temperature for 12–24 hours. The reaction is monitored via TLC, and the product is purified by column chromatography (silica gel, ethyl acetate/hexane). Yield: 60–72%.

Optimization and Mechanistic Insights

Regioselectivity in 1,3-Dipolar Cycloaddition

Density functional theory (DFT) studies at the B3LYP/6-31G(d) level reveal that the 1,3-dipolar cycloaddition between nitrile oxides and alkynes proceeds via a concerted mechanism with high regioselectivity for the 5-substituted oxadiazole isomer. The computed activation energy for the favored pathway is 18.3 kcal/mol, aligning with experimental observations.

Solvent and Catalyst Effects

  • PTC Efficiency : The use of TBAB in N-alkylation improves yields by 15–20% compared to traditional methods.
  • Polar Aprotic Solvents : DMF enhances thiolate reactivity in nucleophilic substitutions, reducing side reactions.

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield (%) Reference
Quinazolinone alkylation PTC with phenethyl bromide Toluene/water, reflux, 8 h 85
Oxadiazole synthesis Cyanogen bromide cyclization Methanol, reflux, 6 h 78
Thioether coupling Nucleophilic substitution THF, rt, 24 h 72

Chemical Reactions Analysis

Types of Reactions

3-phenethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the oxadiazole ring or other reducible functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Aluminum chloride, sulfuric acid

    Solvents: Methanol, ethanol, dichloromethane

Major Products

    Sulfoxides and Sulfones: From oxidation reactions

    Reduced Derivatives: From reduction reactions

    Substituted Derivatives: From substitution reactions

Scientific Research Applications

Chemical Synthesis and Coordination Chemistry

This compound serves as a versatile building block in the synthesis of more complex molecules. It can act as a ligand in coordination chemistry due to the presence of multiple functional groups that can coordinate with metal ions. The following synthetic routes are commonly employed:

  • Formation of the Quinazolinone Core : Synthesized through cyclization of anthranilic acid derivatives with formamide under acidic or basic conditions.
  • Introduction of the Phenethyl Group : Achieved via Friedel-Crafts alkylation using phenethyl chloride and aluminum chloride as a catalyst.
  • Synthesis of the 1,2,4-Oxadiazole Moiety : Formed by cyclizing a hydrazide with a nitrile under acidic or basic conditions.

These methods highlight its utility in organic synthesis and materials science.

Antimicrobial Properties

Research indicates that derivatives of quinazolinone compounds exhibit significant antimicrobial activity. Studies have shown that 3-phenethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one may possess antibacterial and antifungal properties. In vitro tests against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) have demonstrated its potential effectiveness .

Anticancer Activity

The compound has garnered attention for its anticancer properties. It is believed to exert its effects through mechanisms such as:

  • Enzyme Inhibition : Targeting specific enzymes involved in cancer progression.
  • Receptor Binding : Modulating pathways related to cell proliferation and apoptosis.

Research into similar quinazolinone derivatives has shown promising results in inhibiting tumor growth and inducing cell death in cancer cell lines .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines could make it a candidate for developing new anti-inflammatory therapies.

Industrial Applications

In addition to its scientific research applications, this compound is utilized in the development of novel materials and functionalized polymers. Its unique structure allows for modifications that can tailor properties for specific industrial applications.

Mechanism of Action

The mechanism of action of 3-phenethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-phenethylquinazolin-4(3H)-one: Lacks the oxadiazole moiety, resulting in different chemical and biological properties.

    3-phenyl-1,2,4-oxadiazole: Lacks the quinazolinone core, leading to distinct reactivity and applications.

    4-phenylquinazolin-2(1H)-one: Similar core structure but different substituents, affecting its overall properties.

Uniqueness

3-phenethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is unique due to the combination of the quinazolinone core, phenethyl group, and 1,2,4-oxadiazole moiety. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.

Biological Activity

3-Phenethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one (CAS Number: 2034275-27-7) is a complex organic compound belonging to the quinazolinone family. This compound has drawn attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes the available research findings on its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H20N4O2SC_{25}H_{20}N_{4}O_{2}S, with a molecular weight of 440.5 g/mol. The compound features a quinazolinone core, a phenethyl group, and a 1,2,4-oxadiazole moiety. These structural components are crucial for its biological activity.

PropertyValue
Molecular FormulaC25H20N4O2S
Molecular Weight440.5 g/mol
CAS Number2034275-27-7

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds related to quinazolinones can inhibit key protein kinases involved in cancer progression:

  • Inhibition of Tyrosine Kinases : The compound has demonstrated inhibitory activity against several tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2. For instance, derivatives similar to 3-phenethyl showed potent inhibition with IC50 values comparable to established drugs like imatinib and lapatinib .
    KinaseCompound IC50 (µM)Control IC50 (µM)
    CDK20.173 ± 0.0120.131 ± 0.015
    HER20.079 ± 0.0150.078 ± 0.015
  • Mechanism of Action : The mechanism of action may involve the compounds acting as ATP non-competitive type-II inhibitors against CDK2 and ATP competitive type-I inhibitors against EGFR .

Antimicrobial Activity

Quinazolinone derivatives have also been studied for their antimicrobial properties. The presence of the oxadiazole moiety enhances the antibacterial and antifungal activities of these compounds . Specific studies have highlighted that compounds with similar structures exhibit broad-spectrum antimicrobial effects.

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolinones has been explored through various in vitro assays. These compounds may modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in the inflammatory response .

Case Studies

  • In Vitro Cytotoxicity Assays : A study evaluated the cytotoxic effects of various quinazolinone derivatives on multiple cancer cell lines including PC3 (prostate), MCF7 (breast), and HT29 (colon). The results indicated that certain derivatives exhibited significant dose-dependent cytotoxicity with IC50 values ranging from 10 µM to 12 µM across different cell lines .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to their respective targets, supporting the hypothesis that structural modifications can enhance biological activity .

Q & A

Q. What are the optimal synthetic routes for 3-phenethyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the quinazolin-4(3H)-one core. A common approach is to react intermediates like 2-bromomethylquinazolinones with thiol-containing oxadiazole derivatives under reflux conditions. For example, hydrazine hydrate can be used to deprotect intermediates in ethanol, followed by recrystallization (85% yield observed in analogous syntheses) . Catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C improve coupling efficiency, as demonstrated in similar thioether bond formations . Optimization should focus on solvent choice (ethanol or PEG-400), reaction time (12–24 hours), and purification methods (TLC monitoring, recrystallization).

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups like C=S (thioether, 600–700 cm⁻¹) and C=N (oxadiazole, ~1600 cm⁻¹).
  • ¹H/¹³C NMR : Confirms substituent positions. For instance, aromatic protons in the quinazolinone ring appear at δ 7.5–8.5 ppm, while the phenethyl group shows signals at δ 2.5–3.5 ppm (CH₂) and δ 1.2–1.8 ppm (CH₃) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 485.12 for C₂₆H₂₁N₅O₂S).

Q. What in vitro assays are recommended for evaluating its biological activity?

  • Methodological Answer : Standard antimicrobial assays include:
  • Broth Microdilution : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anti-Tubercular Activity : Use Mycobacterium tuberculosis H37Rv in the Microplate Alamar Blue Assay (MABA), with rifampicin as a positive control .
  • Cytotoxicity Testing : Assess viability in mammalian cell lines (e.g., HEK-293) via MTT assay to rule out non-specific toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Modify the phenyl group on the oxadiazole ring with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess antimicrobial potency .
  • Chain Length Adjustments : Replace the phenethyl group with longer alkyl chains (e.g., propyl) to enhance membrane permeability .
  • Triazole Hybrids : Introduce 1,2,4-triazole moieties to improve anti-inflammatory activity, as seen in analogs with IC₅₀ values <10 μM against COX-2 .

Q. What computational strategies can predict binding modes and target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with targets like DNA gyrase (PDB: 1KZN) or COX-2 (PDB: 5KIR). Focus on hydrogen bonding with oxadiazole nitrogen and hydrophobic interactions with the quinazolinone core .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Assay Standardization : Compare protocols for MIC determination (e.g., inoculum size, growth media) .
  • Purity Verification : Use HPLC (≥95% purity) to exclude impurities as confounding factors.
  • Structural Confirmation : Re-validate contradictory compounds via XRD or 2D NMR to rule out isomerism .

Q. What experimental designs are suitable for assessing environmental stability and degradation pathways?

  • Methodological Answer :
  • Hydrolytic Degradation : Incubate the compound in buffers (pH 3–9) at 37°C for 48 hours, followed by LC-MS to identify breakdown products (e.g., quinazolinone hydrolysis to anthranilic acid derivatives) .
  • Photostability Testing : Expose to UV light (λ = 254 nm) and monitor degradation via TLC or HPLC .

Key Considerations for Researchers

  • Contradictory Evidence : Discrepancies in antimicrobial activity may arise from differences in bacterial strains or assay conditions. Always cross-reference with standardized protocols .
  • Advanced Characterization : Use XRD for unambiguous structural confirmation, especially when synthesizing novel derivatives .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo testing if transitioning from in vitro studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.